molecular formula C20H23NO2S B285577 N-(4-{[(4-tert-butylphenyl)sulfanyl]acetyl}phenyl)acetamide

N-(4-{[(4-tert-butylphenyl)sulfanyl]acetyl}phenyl)acetamide

Numéro de catalogue: B285577
Poids moléculaire: 341.5 g/mol
Clé InChI: OQVLZEUHZASECB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-{[(4-tert-butylphenyl)sulfanyl]acetyl}phenyl)acetamide, also known as TAK-659, is a potent and selective inhibitor of spleen tyrosine kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a crucial role in the activation of immune cells, such as B cells and mast cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential therapeutic agent for the treatment of various autoimmune diseases and cancers.

Mécanisme D'action

N-(4-{[(4-tert-butylphenyl)sulfanyl]acetyl}phenyl)acetamide selectively inhibits Syk, a key mediator of B cell receptor signaling and Fc receptor signaling in immune cells. By inhibiting Syk, this compound blocks the activation of downstream signaling pathways involved in immune cell activation, proliferation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to inhibit B cell activation and proliferation, as well as the production of pro-inflammatory cytokines by immune cells. In preclinical models of autoimmune diseases, this compound has been shown to reduce disease severity and improve clinical outcomes. In preclinical models of cancer, this compound has been shown to enhance the efficacy of immune checkpoint inhibitors and inhibit tumor growth.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-(4-{[(4-tert-butylphenyl)sulfanyl]acetyl}phenyl)acetamide in lab experiments is its high potency and selectivity for Syk, which allows for precise targeting of immune cells. However, one limitation is that this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet fully understood.

Orientations Futures

There are several potential future directions for the development of N-(4-{[(4-tert-butylphenyl)sulfanyl]acetyl}phenyl)acetamide. One possible direction is the investigation of this compound as a combination therapy with other immune modulators or chemotherapeutic agents for the treatment of autoimmune diseases and cancers. Another potential direction is the development of this compound as a topical treatment for skin diseases, such as psoriasis and atopic dermatitis. Additionally, further studies are needed to fully understand the safety and efficacy of this compound in humans, and to identify potential biomarkers for patient selection and monitoring of treatment response.

Méthodes De Synthèse

The synthesis of N-(4-{[(4-tert-butylphenyl)sulfanyl]acetyl}phenyl)acetamide involves the condensation of 4-tert-butylthiophenol with 4-chloroacetylphenylacetic acid, followed by the reaction with ammonia and subsequent acetylation with acetic anhydride. The final product is obtained after purification by column chromatography.

Applications De Recherche Scientifique

N-(4-{[(4-tert-butylphenyl)sulfanyl]acetyl}phenyl)acetamide has been extensively studied in preclinical models and has shown efficacy in various autoimmune disease models, including rheumatoid arthritis, lupus, and multiple sclerosis. It has also shown promising results in preclinical models of B cell lymphoma and chronic lymphocytic leukemia. In addition, this compound has been shown to enhance the efficacy of immune checkpoint inhibitors in preclinical models of cancer.

Propriétés

Formule moléculaire

C20H23NO2S

Poids moléculaire

341.5 g/mol

Nom IUPAC

N-[4-[2-(4-tert-butylphenyl)sulfanylacetyl]phenyl]acetamide

InChI

InChI=1S/C20H23NO2S/c1-14(22)21-17-9-5-15(6-10-17)19(23)13-24-18-11-7-16(8-12-18)20(2,3)4/h5-12H,13H2,1-4H3,(H,21,22)

Clé InChI

OQVLZEUHZASECB-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=CC=C(C=C2)C(C)(C)C

SMILES canonique

CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=CC=C(C=C2)C(C)(C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.